molecular formula C6H5N7 B1527138 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1338494-66-8

2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1527138
CAS No.: 1338494-66-8
M. Wt: 175.15 g/mol
InChI Key: MKIZBVKFASNVFC-UHFFFAOYSA-N
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Description

2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyrimidine core with an azidomethyl (-CH₂N₃) substituent at the C2 position. The azidomethyl group introduces unique reactivity, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition), which facilitates further functionalization for drug discovery or material science applications .

Properties

IUPAC Name

2-(azidomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N7/c7-12-9-4-5-10-6-8-2-1-3-13(6)11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIZBVKFASNVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CN=[N+]=[N-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229683
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-66-8
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach to the Triazolo[1,5-a]pyrimidine Core

The synthesis of the triazolo[1,5-a]pyrimidine scaffold typically involves the condensation of appropriate pyrimidine derivatives with hydrazine or hydrazinyl compounds, followed by cyclization and rearrangement steps:

  • Cyclocondensation Method: Starting with hydrazinylpyrimidines and carbonyl compounds, the initial cyclocondensation forms 1,2,4-triazolo[4,3-a]pyrimidines, which undergo Dimroth rearrangement under acidic conditions to yield 1,2,4-triazolo[1,5-a]pyrimidines.

  • Oxidative Cyclization: Another route involves oxidative cyclization of pyrimidin-2-yl-amidines to form the triazolo[1,5-a]pyrimidine ring system.

  • Multicomponent Reactions: Three-component condensation reactions involving aldehydes, 3-amino-1,2,4-triazole, and active methylene compounds (e.g., ethyl cyanoacetate) in the presence of catalysts such as tetramethylguanidine derivatives (TMDP) have been reported to efficiently produce substituted triazolo[1,5-a]pyrimidines.

Introduction of the Azidomethyl Group at the 2-Position

The key functionalization step for the preparation of 2-(Azidomethyl)triazolo[1,5-a]pyrimidine involves the substitution of a hydroxymethyl or halomethyl group with an azide group.

  • Hydroxymethylation Followed by Azide Substitution: Starting from the triazolopyrimidine core bearing a hydroxymethyl group at the 2-position, the hydroxyl group is converted to an azide via nucleophilic substitution using sodium azide. This method has been demonstrated by reacting the hydroxymethyl intermediate with sodium azide in an appropriate solvent, typically under reflux conditions.

  • Direct Azidomethylation: Alternatively, direct introduction of the azidomethyl group can be achieved by reacting the triazolo[1,5-a]pyrimidine derivative with benzyl azide or other azide sources under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, although this is more common for related triazole derivatives.

Detailed Preparation Procedure (Representative Example)

A representative preparation of 2-(Azidomethyl)triazolo[1,5-a]pyrimidine involves the following steps:

Step Reagents & Conditions Description Yield & Purification
1. Synthesis of triazolo[1,5-a]pyrimidine core Condensation of 3-amino-1,2,4-triazole, aldehyde, and ethyl cyanoacetate in water/ethanol (1:1 v/v) with TMDP catalyst at reflux for 2 h Formation of ethyl 5-amino-7-aryl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 85-95% yield after filtration and recrystallization
2. Hydroxymethylation at 2-position Reaction with formaldehyde or paraformaldehyde under acidic or basic conditions Introduction of hydroxymethyl group at position 2 Moderate to high yield, monitored by IR and NMR
3. Azide substitution Treatment of hydroxymethyl derivative with sodium azide in DMF or ethanol under reflux Replacement of hydroxyl with azide group to produce 2-(Azidomethyl) derivative 80-90% yield, purified by extraction and recrystallization

Analytical Characterization Supporting the Preparation

  • Infrared Spectroscopy (IR): Characteristic azide stretching vibrations observed around 2100 cm⁻¹ confirm the presence of the azide group.

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show signals corresponding to the azidomethyl protons (~4.5-5.0 ppm), while ^13C NMR confirms the carbon attached to azide.

  • Mass Spectrometry: Molecular ion peaks consistent with the azidomethyl-substituted triazolopyrimidine confirm the molecular structure.

Research Findings and Optimization Notes

  • The use of TMDP as a catalyst in the condensation step offers an eco-friendly and efficient method for preparing the triazolo[1,5-a]pyrimidine core with high yields and mild conditions.

  • Hydroxymethylation followed by azide substitution is a reliable and high-yielding route to introduce the azidomethyl group, with sodium azide serving as a convenient nucleophile.

  • Purification by recrystallization from ethanol or chromatographic methods ensures high purity of the final product, suitable for further biological evaluation or synthetic applications.

  • Alternative synthesis routes involving copper-catalyzed azide-alkyne cycloaddition have been explored for related compounds but are less common for direct azidomethyl substitution on the triazolo[1,5-a]pyrimidine core.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclocondensation + Dimroth rearrangement Hydrazinylpyrimidine + Carbonyl compound Acidic conditions for rearrangement Reflux, acidic medium 70-90 Forms core triazolopyrimidine scaffold
Multicomponent condensation with TMDP catalyst 3-amino-1,2,4-triazole + aldehyde + ethyl cyanoacetate TMDP catalyst, water/ethanol solvent Reflux, 2 h 85-95 Green, efficient, scalable
Hydroxymethylation Triazolopyrimidine derivative Formaldehyde or paraformaldehyde Acidic/basic, reflux Moderate-High Introduces hydroxymethyl group at position 2
Azide substitution Hydroxymethyl triazolopyrimidine Sodium azide Reflux in DMF or ethanol 80-90 Converts hydroxyl to azide, key step for target compound

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds can suppress the ERK signaling pathway, leading to apoptosis in cancer cells. A specific derivative showed an IC50 value of 0.12 μM against CDK2, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of triazolo-pyrimidine derivatives. The introduction of azido groups has been shown to enhance this activity against various pathogens:

  • Evaluation : A series of synthesized derivatives were tested for their antimicrobial efficacy against bacteria and fungi, showing promising results .

Metal Chelation and Antiparasitic Activity

The metal-chelating properties of the triazolo-pyrimidine scaffold have been exploited in drug design:

  • Antiparasitic Agents : Some derivatives have demonstrated effectiveness against Leishmania and Trypanosoma cruzi, pathogens responsible for leishmaniasis and Chagas disease respectively .

Case Studies

StudyCompoundActivityFindings
TrapidilAnticancerMarketed in Japan; effective against ischemic diseases
H12AnticancerInduces apoptosis; IC50 = 0.12 μM against CDK2
VariousAntimicrobialEffective against multiple bacterial strains

Mechanism of Action

The mechanism by which 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist to certain receptors or enzymes, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 2-(azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Key Comparative Insights

Substituent-Driven Activity: The azidomethyl group at C2 distinguishes this compound from others with amino, aryl, or carboxamide substituents. While amino/carboxamide analogs (e.g., ) show direct antiproliferative effects, the azidomethyl group may enhance pharmacokinetic properties or enable targeted delivery via click chemistry . Di(hetero)aryl derivatives (e.g., ) exhibit anticoagulant activity, suggesting that electron-rich substituents at C5/C7 modulate thrombin interactions.

Mechanistic Diversity: Antitubulin activity is prominent in diaryl derivatives (e.g., ), whereas indole hybrids () target cancer cell proliferation via undefined mechanisms.

Synthetic Flexibility :

  • Multi-component reactions (e.g., ) enable rapid diversification of the triazolopyrimidine core, whereas SNH methodologies () prioritize regioselective functionalization. The azidomethyl group’s synthesis may require specialized azide-introduction protocols, such as nucleophilic substitution or Staudinger reactions.

Reactivity and Stability :

  • The azidomethyl group’s inherent instability (risk of azide decomposition) contrasts with the stability of carboxamide or aryl substituents. This necessitates careful handling but offers unique opportunities for bioconjugation .

Research Findings and Data Highlights

  • Anticancer Potential: Derivatives like 5q () and indole hybrids () demonstrate low micromolar IC₅₀ values in cancer cells, suggesting the core scaffold’s broad applicability. The azidomethyl derivative’s bioactivity remains underexplored but warrants testing in tubulin polymerization assays.
  • Synthetic Efficiency: One-pot methodologies (e.g., ) achieve yields >70% for carboxamide/amino derivatives, whereas SNH routes () require sequential functionalization (~50–60% yields).
  • Target Selectivity : Substitutions at C7 (e.g., furan in ) correlate with isoform-specific enzyme inhibition (e.g., hCA IX/XII in ), highlighting the importance of substituent positioning.

Biological Activity

Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (referred to as compound 1) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in neuropharmacology and cancer therapy.

Chemical Structure and Properties

The molecular formula of compound 1 is C20_{20}H23_{23}FN2_2O3_3, with a molecular weight of approximately 358.41 g/mol. The compound consists of a piperidine ring substituted at the 4-position with a hydroxyl group and a benzyl group, while the 1-position features a carboxylate moiety. The presence of the fluorophenyl group is anticipated to enhance its biological activity through improved receptor affinity and selectivity .

Preliminary studies indicate that compound 1 may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The structural similarity to known neurotransmitter modulators suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Potential Mechanisms:

  • Dopamine Receptor Modulation : The compound may exhibit high affinity for dopamine receptors, similar to other piperidine derivatives that have shown efficacy in modulating dopamine transporter activity .
  • Serotonin Pathway Interaction : Initial findings suggest possible interactions with serotonin receptors, which could influence mood regulation and cognitive functions.

In Vitro Studies

In vitro experiments using various cell lines have been conducted to assess the efficacy and safety profile of compound 1. These studies focus on:

  • Cell Viability : Evaluating cytotoxicity against different cancer cell lines.
  • Neuroprotective Effects : Investigating the ability to protect neuronal cells from oxidative stress and apoptosis.

In Vivo Studies

Further research is needed to explore the pharmacokinetics and therapeutic potential of compound 1 in animal models. These studies will help elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of compound 1 relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Benzyl 4-hydroxypiperidine-1-carboxylic acidHydroxypiperidine coreBasic structure without fluorine substitution
3-FluorobenzamideContains fluorobenzenePrimarily used in anti-inflammatory research
N-(3-Fluorophenyl)acetamideAcetamide derivativeDifferent functional group; used in pain management studies

The combination of piperidine and fluorinated aromatic functionalities in compound 1 enhances its potential as a therapeutic agent compared to these similar compounds.

Case Studies and Research Findings

Recent literature has documented various case studies focusing on the biological activities of piperidine derivatives:

  • Neurodegenerative Disease Models : Studies have shown that certain piperidine-based compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compound 1's structural features may offer similar inhibitory effects, warranting further investigation .
  • Cancer Therapy : Research indicates that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. Compound 1's unique structure may provide enhanced cytotoxicity compared to traditional chemotherapeutic agents .

Q & A

Basic: What are the common synthetic routes for 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclization or multi-component reactions. For example:

  • Cyclization : Reacting hydrazine derivatives with pyrimidine precursors in solvents like ethanol or DMF under controlled conditions .
  • Multi-component synthesis : Combining 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds (e.g., ethyl 3-oxohexanoate) in the presence of catalytic DMF, followed by fusion and crystallization .
  • Functionalization : Introducing substituents via nucleophilic C–H functionalization using Grignard reagents .

Basic: Which spectroscopic and analytical techniques are critical for characterizing 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine?

Key methods include:

  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • NMR spectroscopy : 1^1H NMR confirms substituent positions (e.g., methyl group at δ ~2.3 ppm), while 13^{13}C NMR distinguishes aromatic carbons .
  • Mass spectrometry (MS) : Determines molecular weight (e.g., m/z 533 for derivatives with aryl groups) .
  • Elemental analysis : Validates purity by matching calculated and observed C/H/N ratios .

Advanced: How can reaction conditions be optimized to improve synthetic yields of triazolo[1,5-a]pyrimidine derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst use : Acidic or basic catalysts (e.g., acetic acid) accelerate reaction rates .
  • Temperature control : Reflux in glacial acetic acid (100–120°C) for 1–24 hours improves regioselectivity .
  • Reaction time : Extended fusion times (10–12 minutes) and overnight crystallization improve purity .

Advanced: How should researchers design experiments to evaluate the biological activity of 2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological considerations:

  • In vitro assays : Test antimicrobial activity against ESKAPE pathogens (e.g., Enterococcus faecium) using minimum inhibitory concentration (MIC) assays .
  • Anticancer screening : Evaluate IC50_{50} values against cancer cell lines (e.g., MGC-803 gastric cancer) via MTT or colony formation assays .
  • Mechanistic studies : Use macromolecular synthesis assays to identify targets (e.g., cell-wall biosynthesis inhibition) .
  • SAR analysis : Systematically vary substituents (e.g., trifluoromethyl or aryl groups) to correlate structure with activity .

Advanced: How can contradictions in biological activity data for triazolo[1,5-a]pyrimidine derivatives be resolved?

Approaches to address discrepancies:

  • Structural validation : Confirm compound identity via X-ray crystallography (e.g., resolving dihedral angles of aryl groups) .
  • Assay standardization : Use consistent protocols (e.g., ATP quantification for cytotoxicity) to minimize variability .
  • Mechanistic follow-up : Investigate off-target effects (e.g., tubulin polymerization vs. kinase inhibition) using competitive binding assays .
  • Data triangulation : Cross-reference biological activity with computational modeling (e.g., docking studies for receptor affinity) .

Advanced: What strategies enhance the metabolic stability of triazolo[1,5-a]pyrimidine-based therapeutics?

  • Functional group modification : Replace labile groups (e.g., hydrazinyl with azidomethyl) to reduce oxidative degradation .
  • Isosteric replacement : Substitute methyl with trifluoromethyl groups to improve lipophilicity and stability .
  • In vitro ADME profiling : Use microsomal assays (e.g., human liver microsomes) to measure intrinsic clearance and guide structural adjustments .

Advanced: How can researchers leverage crystallography to study triazolo[1,5-a]pyrimidine derivatives?

  • Single-crystal X-ray diffraction : Resolve molecular geometry (e.g., bond angles between triazole and pyrimidine rings) .
  • SHELX refinement : Use SHELXL for high-resolution structure refinement, particularly for twinned crystals or high-symmetry space groups .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to predict packing efficiency .

Advanced: What are the key challenges in scaling up triazolo[1,5-a]pyrimidine synthesis for preclinical studies?

  • Purification hurdles : Optimize column chromatography or recrystallization (e.g., using ethanol/hexane mixtures) to isolate high-purity batches .
  • Safety concerns : Mitigate risks of azide intermediates (e.g., controlled temperature during azidomethyl group introduction) .
  • Yield reproducibility : Standardize reaction scales and solvent volumes (e.g., 0.4 mL DMF per 0.01 mol starting material) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine

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